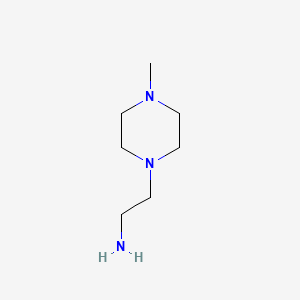

2-(4-Methylpiperazin-1-yl)ethanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-9-4-6-10(3-2-8)7-5-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWUDHPKGOIDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239420 | |

| Record name | 4-Methylpiperazine-1-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-98-5 | |

| Record name | 2-(4-Methylpiperazin-1-yl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperazine-1-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperazine-1-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPIPERAZINE-1-ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79BOY08I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-methyl-1-piperazinyl)ethanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylpiperazin 1 Yl Ethanamine

Established Synthetic Routes

The synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine can be accomplished through several established routes, primarily involving the functionalization of a pre-existing piperazine (B1678402) core.

General Synthetic Procedures

One common approach involves the alkylation of 1-methylpiperazine (B117243) with a suitable two-carbon electrophile bearing a protected or masked primary amine. For instance, the reaction of 1-methylpiperazine with 2-chloroethylamine (B1212225) hydrochloride under elevated temperatures is a direct method to introduce the aminoethyl side chain. This nucleophilic substitution reaction, however, can sometimes lead to the formation of byproducts due to the reactivity of both nitrogen atoms in the piperazine ring.

A frequently employed laboratory and industrial synthesis involves the reaction of 1-methylpiperazine with aziridine (B145994) or ethylene (B1197577) oxide. The ring-opening of these strained three-membered rings by the secondary amine of 1-methylpiperazine provides a direct route to the corresponding 2-hydroxyethyl or 2-aminoethyl derivative. In the case of using ethylene oxide, a subsequent amination step is required to convert the hydroxyl group to the desired primary amine. researchgate.net

Another synthetic strategy involves the reductive amination of a suitable carbonyl compound. For example, the reaction of 1-methylpiperazine with a protected form of aminoacetaldehyde can yield the target compound after reduction and deprotection.

A patented method describes the preparation of related N-alkylethylenediamines by reacting an alkylamine with 2-chloroethylamine hydrochloride, followed by neutralization with a base. wikipedia.org This general principle can be adapted for the synthesis of this compound by using 1-methylpiperazine as the starting amine.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product | Reference |

| 1-Methylpiperazine | 2-Chloroethylamine hydrochloride | Nucleophilic Substitution | This compound | wikipedia.org |

| 1-Methylpiperazine | Aziridine | Ring-opening | This compound | |

| 1-Methylpiperazine | Ethylene Oxide | Ring-opening/Amination | This compound | researchgate.net |

Use in Reductive Amination

The primary amine functionality of this compound makes it an excellent nucleophile for reductive amination reactions with aldehydes and ketones. researchgate.netyoutube.com This transformation is a powerful tool for forging new carbon-nitrogen bonds and is widely used in the synthesis of more complex amines. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The choice of reducing agent can be critical, with milder reagents like NaBH₃CN being particularly useful as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. researchgate.net

Recent advancements in reductive amination have explored the use of various catalytic systems, including those based on nickel and ruthenium, to achieve high efficiency and selectivity under mild conditions. masterorganicchemistry.com While specific examples detailing the use of this compound in these newer catalytic systems are not extensively documented in readily available literature, the general principles are applicable.

| Carbonyl Compound | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | Substituted this compound | researchgate.netresearchgate.net |

| Aldehyde | H₂/Ni | Substituted this compound | youtube.com |

Coupling Reactions

The nucleophilic nature of the primary amine in this compound allows it to participate in a variety of coupling reactions, most notably in the formation of amides and in transition metal-catalyzed cross-coupling reactions.

Amide Bond Formation: The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) is a fundamental transformation for the synthesis of amides. algoreducation.commasterorganicchemistry.com These reactions are often facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. algoreducation.com

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines. This compound, with its primary amine, is a suitable coupling partner in such reactions. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success and scope of the reaction.

Copper-Catalyzed Coupling: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring high temperatures. youtube.com While often superseded by the milder palladium-catalyzed methods, it remains a viable option for certain substrates. Modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling under less harsh conditions.

| Coupling Partner | Catalyst/Reagent | Reaction Type | Product | Reference |

| Carboxylic Acid | DCC, EDC | Amide Coupling | N-Acyl-2-(4-methylpiperazin-1-yl)ethanamine | algoreducation.commasterorganicchemistry.com |

| Aryl Halide/Triflate | Palladium catalyst/Phosphine ligand | Buchwald-Hartwig Amination | N-Aryl-2-(4-methylpiperazin-1-yl)ethanamine | wikipedia.orglibretexts.org |

| Aryl Halide | Copper catalyst | Ullmann Condensation | N-Aryl-2-(4-methylpiperazin-1-yl)ethanamine | youtube.com |

Hydrolysis and Esterification Reactions

While the primary focus of this compound in synthesis is often its role as a nucleophile, the derivatives formed from it can undergo further transformations.

Hydrolysis of Amides: Amides derived from this compound can be hydrolyzed back to the parent amine and the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgkhanacademy.org Acid-catalyzed hydrolysis typically involves heating the amide with a strong acid like hydrochloric acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. khanacademy.org Basic hydrolysis, on the other hand, involves heating with a strong base like sodium hydroxide (B78521), where the hydroxide ion acts as the nucleophile. libretexts.org

Esterification: While this compound itself does not directly participate in esterification in the traditional sense of forming an ester from an alcohol and a carboxylic acid, its derivatives can be involved in such reactions. For instance, if the aminoethyl side chain is modified to contain a hydroxyl group, this alcohol functionality can undergo Fischer esterification with a carboxylic acid in the presence of an acid catalyst to form an ester. masterorganicchemistry.com

Chemical Reactions and Derivatives

The reactivity of this compound extends beyond its use in forming C-N bonds, with the nitrogen atoms being susceptible to oxidation.

Oxidation Reactions

The nitrogen atoms in the piperazine ring and the primary amine of this compound are susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

Studies on the oxidation of piperazine and its N-alkyl derivatives have shown that they can be oxidized to various products. For instance, the oxidation of piperazine with OH radicals in the atmosphere can lead to the formation of 1,2,3,6-tetrahydropyrazine as a major product, as well as nitro and nitroso derivatives. nih.govchemrxiv.org

A kinetic and mechanistic study on the oxidation of 1-methylpiperazine by bromamine-T (BAT) in an acidic medium revealed the formation of the corresponding N-oxide. scirp.org The reaction was found to be first-order with respect to both the oxidant and the piperazine derivative. scirp.org It is plausible that this compound would undergo similar oxidation at the tertiary nitrogen of the piperazine ring under these conditions.

The primary amine group can also be a site of oxidation, potentially leading to the formation of imines, oximes, or nitriles depending on the reaction conditions and the oxidizing agent employed.

| Oxidizing Agent | Potential Product(s) | Reference |

| OH radicals (atmospheric) | 1,2,3,6-Tetrahydropyrazine, Nitro/Nitroso derivatives | nih.govchemrxiv.org |

| Bromamine-T | N-oxide of the piperazine ring | scirp.org |

| Various oxidizing agents | Imines, Oximes, Nitriles (from primary amine) |

Reduction Reactions

While this compound is often the product of a reduction reaction, its core structure can be derived from the reduction of a corresponding nitrile precursor. A primary method for its synthesis involves the reduction of 2-(4-methylpiperazin-1-yl)acetonitrile.

This transformation is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄). echemi.com The reaction involves the nucleophilic addition of a hydride ion to the carbon atom of the nitrile group, which, after an aqueous workup, yields the primary amine.

Detailed Research Findings: In a representative synthetic procedure, a solution of 2-(4-methylpiperazin-1-yl)acetonitrile dissolved in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) is added dropwise to a suspension of LiAlH₄, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. echemi.com The mixture is then allowed to stir at room temperature for a period ranging from one hour to overnight to ensure the reaction goes to completion. echemi.com The reaction is subsequently quenched carefully with an aqueous sodium hydroxide solution. echemi.com

| Precursor | Reagent | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)acetonitrile | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) / Diethyl ether | 0 °C to Room Temperature | 1-24 hours | echemi.com |

Nucleophilic Substitution Reactions

The primary amine group of this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions. It can react with alkyl halides to form secondary and subsequently tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org This reactivity allows for the extension of the ethylamine (B1201723) side chain and the introduction of various functional groups.

Furthermore, the piperazine nitrogen can also act as a nucleophile, particularly in nucleophilic aromatic substitution (SNAr) reactions. This is observed when highly electron-deficient aromatic rings, such as those in pentafluoropyridine, are used as substrates. The reaction is driven by the attack of the amine on the electron-poor ring, leading to the displacement of a leaving group, typically a halide. masterorganicchemistry.comresearchgate.netlibretexts.org The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. libretexts.org

Detailed Research Findings: In SNAr reactions involving similar piperazine derivatives, the substitution preferentially occurs at positions activated by the ring's heteroatoms, such as the C-4 position in pentafluoropyridine. researchgate.net The reaction mechanism generally involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in the reaction's feasibility.

| Reactant | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| This compound (Primary Amine) | Alkyl Halides | Nucleophilic Aliphatic Substitution | Sequential alkylation can lead to secondary, tertiary, and quaternary amines. | libretexts.org |

| This compound (Piperazine Amine) | Activated Aryl Halides (e.g., dinitrofluorobenzene) | Nucleophilic Aromatic Substitution (SNAr) | Requires electron-withdrawing groups on the aryl ring; proceeds via Meisenheimer complex. | masterorganicchemistry.comlibretexts.org |

Formation of Amine Derivatives

The primary amine functionality is a key site for derivatization. It can be converted into a wide range of other functional groups, such as amides, sulfonamides, and imines. libretexts.org The reaction with acid chlorides or anhydrides, for instance, readily forms stable amide derivatives. libretexts.org Reductive amination, which involves the reaction with an aldehyde or ketone to form an imine intermediate followed by in-situ reduction, is another powerful method to generate more complex secondary or tertiary amines. libretexts.org

Detailed Research Findings: The synthesis of amine derivatives is a cornerstone of medicinal chemistry, often employed to modify the physicochemical properties of a parent molecule. For example, the reaction of the primary amine with a suitable chloroformate, such as menthyl chloroformate, can be used to create carbamate (B1207046) diastereomers, a technique useful for chiral separations and analysis. scirp.org

Synthesis of Substituted Quinazolines and Quinolines

Quinolines and quinazolines are heterocyclic scaffolds of significant interest in medicinal chemistry. nih.govresearchgate.net The primary amine of this compound makes it a suitable building block for constructing these ring systems. Various synthetic strategies, such as the Friedländer, Combes, and Doebner-von Miller reactions, rely on the condensation of an amine with a carbonyl compound followed by cyclization. nih.govrsc.org

Detailed Research Findings: Modern synthetic methods often employ metal catalysts to facilitate the synthesis of quinazolines and quinolines. For instance, copper-catalyzed cascade reactions using substituted (2-bromophenyl)methylamines and amidine hydrochlorides have been developed. organic-chemistry.org Another approach involves the acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols, catalyzed by nickel complexes. organic-chemistry.org While not explicitly detailing the use of this compound, its structure is amenable to being incorporated into such synthetic schemes, where it would serve as the amine component, leading to quinazolines or quinolines bearing the 4-methylpiperazin-1-ylethyl substituent. For example, it could react with 2-aminobenzophenones in the presence of an oxidizing agent to form substituted quinazolines. organic-chemistry.org

| Heterocycle | General Synthetic Strategy | Potential Role of this compound | Catalyst/Conditions Example | Reference |

|---|---|---|---|---|

| Quinoline | Condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup) or 1,3-dicarbonyls (Combes). | Could be derivatized to an aniline (B41778) equivalent for participation in cyclization. | I₂-mediated desulfurative cyclization. | nih.gov |

| Quinazoline (B50416) | Reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with an amine source. | Serves as the amine source (NH₂) for condensation and cyclization. | Ceric ammonium nitrate (B79036) (CAN)-TBHP. | organic-chemistry.org |

| Quinazoline | Dehydrogenative coupling of 2-aminobenzylamines and alcohols. | Could react with 2-aminobenzyl alcohol derivatives. | Nickel catalyst. | organic-chemistry.org |

Derivatization for Ligand Synthesis

The presence of multiple nitrogen atoms makes this compound an excellent candidate for derivatization into polydentate ligands for coordination chemistry. researchgate.net The lone pairs on the nitrogen atoms can coordinate to metal ions, forming stable metal complexes. The primary amine can be readily modified to introduce other donor atoms (e.g., oxygen or sulfur), thereby increasing the denticity and modifying the electronic properties of the resulting ligand. nih.gov

Detailed Research Findings: Mannich bases derived from piperazine-containing compounds are known to act as ligands in catalysis. nih.gov The synthesis often involves reacting the primary or secondary amine with an aldehyde and a phenol (B47542) or another compound with an active hydrogen. The resulting aminomethylated product can then be used to coordinate with various metal centers, finding application in areas like enantioselective catalysis. nih.gov

Mannich Base Formation

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govgijash.com this compound possesses two potential sites for this reaction: the secondary amine within the piperazine ring and the primary ethylamine group. The classical Mannich reaction produces a β-amino-carbonyl compound, known as a Mannich base. gijash.com

Detailed Research Findings: Research has shown the synthesis of novel Mannich bases by reacting 1,2,4-triazole (B32235) derivatives with formaldehyde (B43269) and a piperazine derivative, such as 4-(4-bromophenyl)piperazine. mdpi.com The reaction is typically carried out in ethanol (B145695) at room temperature. mdpi.com Similarly, this compound can be employed in such reactions. For example, reacting it with formaldehyde and a compound with an acidic proton (like a ketone, phenol, or another heterocycle) would yield a Mannich base. gijash.comresearchgate.net This transformation is valuable for introducing the this compound moiety into various molecular scaffolds. mdpi.com

| Component 1 (Active H) | Component 2 (Aldehyde) | Component 3 (Amine) | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Formaldehyde | 4-(4-bromophenyl)piperazine (analogous to title compound) | Anhydrous Ethanol | Room Temperature, 24h | mdpi.com |

| Acetophenone | p-Chlorobenzaldehyde | p-Toluidine | CH₂Cl₂ | Reflux | gijash.com |

Reaction Conditions and Optimization

The efficiency and outcome of the chemical transformations involving this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is critical for achieving high yields and selectivity.

Reduction Reactions: For the reduction of nitriles to form the title compound, the use of anhydrous solvents like THF or diethyl ether is essential to prevent the violent decomposition of the LiAlH₄ reagent. echemi.com The reaction is initiated at 0 °C to manage the initial exothermic release, and then brought to room temperature to ensure completion. echemi.com The molar ratio of the reducing agent to the nitrile is also a key parameter to optimize for maximum yield.

Nucleophilic Substitution: In SNAr reactions, the choice of solvent can significantly influence the reaction rate. Polar aprotic solvents are often preferred. The nature and position of the electron-withdrawing groups on the aromatic substrate are the most critical factors for activation. libretexts.org

Quinoline/Quinazoline Synthesis: Metal-catalyzed syntheses often require screening of different catalysts (e.g., copper, nickel, palladium, iron salts) and ligands to find the optimal system. nih.govorganic-chemistry.org The temperature can vary widely, from room temperature to reflux conditions, depending on the specific substrates and catalyst used. nih.govopenmedicinalchemistryjournal.com In some modern approaches, microwave irradiation has been used to significantly reduce reaction times and improve yields. rsc.org

Mannich Reactions: These reactions are often performed in protic solvents like ethanol. mdpi.com While many proceed at room temperature, heating may be required in some cases to drive the reaction to completion. gijash.com The order of addition of the three components can sometimes influence the outcome and yield of the final Mannich base.

Solvent Systems Employed in Synthesis

The choice of solvent is critical in the synthesis of piperazine derivatives, influencing reaction rates, yields, and the ease of product isolation. For the synthesis of compounds related to this compound, a range of solvents have been utilized, depending on the specific synthetic route.

One common approach involves the reaction of an N-substituted piperazine with a suitable electrophile. For instance, in the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, a related compound, ethyl acetate (B1210297) was used as the solvent for the initial acylation step with chloroacetyl chloride. chemicalbook.com Subsequently, in the reaction with N-methylpiperazine, the same solvent, ethyl acetate, was employed. chemicalbook.com Another example is the synthesis of an imatinib (B729) intermediate, where a mixed solvent system of ethanol and water was used for the reaction of p-cyanobenzylchloride with methylpiperazine. google.com

Reductive amination presents another synthetic route. While a specific solvent for the reductive amination leading to this compound is not detailed in the provided results, general reviews on this reaction type indicate that solvents like dichloromethane, 1,2-dichloroethane, and dimethylformamide (DMF) are frequently used. sigmaaldrich.com However, there is a push towards more environmentally friendly solvents like ethyl acetate . sigmaaldrich.com For the synthesis of other piperazine derivatives, anhydrous ethanol has been used as a solvent for Mannich-type reactions.

| Synthetic Route | Solvent(s) | Reactants | Related Compound | Source |

| Acylation and Substitution | Ethyl acetate | N-methyl-4-aminonitrobenzene, Chloroacetyl chloride, N-methylpiperazine | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | chemicalbook.com |

| Nucleophilic Substitution | Ethanol, Water | p-Cyanobenzylchloride, Methylpiperazine | 4-(4-methylpiperazine-1-yl methyl) benzoate (B1203000) hydrochlorate | google.com |

| Reductive Amination (General) | Dichloromethane, 1,2-dichloroethane, DMF, Ethyl acetate | Aldehydes/Ketones, Amines | General Amines | sigmaaldrich.com |

Catalytic Approaches

Catalysts play a pivotal role in many synthetic routes to increase reaction efficiency and selectivity. In the context of synthesizing this compound and its analogs, both acidic/basic conditions and metal-based catalysts are employed.

For substitution reactions, such as the synthesis of N-methyl-N'-(2-chloroethyl)piperazine from N-methylpiperazine and 1-bromo-2-chloroethane, the reaction is carried out under alkaline conditions , facilitated by the presence of sodium hydroxide. While not a catalyst in the traditional sense, the base is crucial for the reaction to proceed.

In reductive amination reactions, a common method for forming C-N bonds, various catalysts are used. While a specific catalyst for the synthesis of the target compound is not explicitly mentioned, general procedures for reductive amination often employ reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) . sigmaaldrich.comyoutube.com These reactions are typically performed under mildly acidic conditions, with the pH often adjusted to be around 4-5 to facilitate imine formation. youtube.com For industrial-scale production of related ethyleneamines, catalytic hydrogenation over metal catalysts is a common practice.

| Reaction Type | Catalyst/Condition | Reactants | Related Compound/Process | Source |

| Nucleophilic Substitution | Sodium Hydroxide (Alkaline) | N-methylpiperazine, 1-bromo-2-chloroethane | N-methyl-N'-(2-chloroethyl)piperazine | |

| Reductive Amination | Sodium Cyanoborohydride (NaBH3CN), Sodium Triacetoxyborohydride (STAB), Mildly Acidic (pH 4-5) | Ketones/Aldehydes, Amines | General Amines | sigmaaldrich.comyoutube.com |

Temperature and Pressure Considerations

Temperature and pressure are critical parameters that are carefully controlled to ensure optimal reaction outcomes. In the synthesis of a precursor to an imatinib intermediate, the reaction between p-cyanobenzylchloride and methylpiperazine was conducted by heating at 70-100°C for 1-2 hours. google.com The subsequent hydrolysis step was also carried out at the same temperature range of 70-100°C for 5-6 hours. google.com

For the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, the initial acylation was performed at 20-25°C , followed by heating to 50-55°C . chemicalbook.com The subsequent substitution with N-methylpiperazine was carried out at 45-50°C . chemicalbook.com These examples indicate that moderate temperatures are generally sufficient for these types of transformations.

Information regarding specific pressure conditions for the laboratory-scale synthesis of this compound is limited in the provided search results. Most of the described reactions are likely conducted at atmospheric pressure. However, industrial processes for producing related amines, such as the purification of methylamines, can involve distillation under pressure, for instance at 150 psig . google.com

| Reaction/Process | Temperature | Pressure | Related Compound/Process | Source |

| Nucleophilic Substitution | 70-100°C | Atmospheric (inferred) | 4-(4-methylpiperazine-1-yl methyl) benzoate hydrochlorate | google.com |

| Acylation | 20-25°C, then 50-55°C | Atmospheric (inferred) | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | chemicalbook.com |

| Substitution | 45-50°C | Atmospheric (inferred) | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | chemicalbook.com |

| Industrial Distillation | Variable | 150 psig | Methylamines | google.com |

Purification Techniques for Synthesized Compounds

The purification of the final product is a crucial step to ensure the desired level of purity. For amine compounds like this compound, several techniques can be employed.

Distillation is a common method for purifying liquid amines. A patent for the purification of 1-amino-4-methylpiperazine, a structurally similar compound, describes a process of reduced pressure distillation. google.com The crude product is first dissolved in xylene, washed with water, and then the xylene is recovered by reduced pressure distillation, with the purified product being collected as a high-boiling point fraction at a temperature of 115-125°C and a pressure of 5-10 Kpa . google.com The purification of methylamines in industrial settings also heavily relies on distillation. google.com

Crystallization is another effective purification technique, particularly for solid compounds or derivatives. In the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, the final product was purified by recrystallization from ethyl acetate . chemicalbook.com

Extraction is often used as an initial purification step to separate the product from the reaction mixture. In the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, the reaction mixture was worked up by adding water and separating the organic phase. chemicalbook.com

| Purification Method | Details | Compound | Source |

| Reduced Pressure Distillation | 115-125°C, 5-10 Kpa | 1-amino-4-methylpiperazine | google.com |

| Recrystallization | From ethyl acetate | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | chemicalbook.com |

| Extraction | Water/Organic phase separation | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data and Interpretation

The structure of 2-(4-Methylpiperazin-1-yl)ethanamine contains several distinct proton environments: the methyl group protons, the piperazine (B1678402) ring protons (which are non-equivalent), and the ethylamine (B1201723) chain protons. The amino group protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₃ | ~2.2 | Singlet |

| Piperazine -CH₂- (adjacent to N-CH₃) | ~2.4 | Triplet |

| Piperazine -CH₂- (adjacent to N-CH₂CH₂NH₂) | ~2.5 | Triplet |

| -N-CH₂-CH₂NH₂ | ~2.6 | Triplet |

| -CH₂-NH₂ | ~2.8 | Triplet |

| -NH₂ | Variable (e.g., 1.5-3.0) | Broad Singlet |

Note: These are estimated values. Actual experimental values may vary.

The singlet for the methyl group arises as it has no adjacent protons. The protons on the piperazine ring are expected to appear as triplets due to coupling with the protons on the adjacent carbon atoms within the ring. Similarly, the methylene (B1212753) protons of the ethanamine side chain would also be expected to show a triplet-triplet coupling pattern.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Based on the structure of this compound, five distinct carbon signals are expected. While a specific experimental spectrum is not publicly available, data from closely related compounds and spectral prediction tools allow for an estimation of the chemical shifts.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | ~46.0 |

| Piperazine -CH₂- (adjacent to N-CH₃) | ~55.0 |

| Piperazine -CH₂- (adjacent to N-CH₂CH₂NH₂) | ~53.0 |

| -N-CH₂-CH₂NH₂ | ~58.0 |

| -CH₂-NH₂ | ~39.0 |

Note: These are estimated values based on spectral prediction and data from analogous compounds.

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. The methyl carbon is expected to be the most upfield signal. The carbons of the piperazine ring and the ethylamine chain appear in the typical range for aliphatic amines.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₇H₁₇N₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is approximately 144.1501 Da. Experimental HRMS data would be expected to be in close agreement with this value, confirming the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like amines. In the positive ion mode, the protonated molecule [M+H]⁺ at m/z 144.1 would be the expected parent ion. Tandem mass spectrometry (MS/MS) of this parent ion would induce fragmentation, providing structural information.

While specific ESI-MS/MS data for the title compound is not available, analysis of the closely related compound 2-(piperazin-1-yl)ethanamine (without the N-methyl group) can provide insight into the expected fragmentation pathways. Common fragmentation would involve the cleavage of the C-C and C-N bonds of the ethylamine side chain and fragmentation of the piperazine ring. A characteristic fragment would likely be the loss of the aminoethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. These absorptions are characteristic of the functional groups present in the molecule.

Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, often broad (two bands for primary amine) |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| N-H Bend (amine) | 1590-1650 | Medium to strong |

| C-N Stretch (amine) | 1020-1250 | Medium |

The IR spectrum of this compound would be expected to show characteristic N-H stretching vibrations for the primary amine group, as well as strong C-H stretching absorptions for the methyl, ethyl, and piperazine methylene groups. The N-H bending and C-N stretching vibrations would also be present in the fingerprint region.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis is crucial for verifying its empirical and molecular formula, which is established as C₇H₁₇N₃. sigmaaldrich.com The analysis measures the percentage by mass of each element (Carbon, Hydrogen, and Nitrogen) in a pure sample. These experimental values are then compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's atomic makeup and is a primary indicator of its purity.

The theoretical composition is derived from the compound's molecular weight (143.23 g/mol ) and the atomic weights of its constituent elements. sigmaaldrich.com The expected percentages are calculated as follows:

Carbon (C): (7 * 12.011) / 143.23 * 100% = 58.69%

Hydrogen (H): (17 * 1.008) / 143.23 * 100% = 11.95%

Nitrogen (N): (3 * 14.007) / 143.23 * 100% = 29.35%

Experimental results from elemental analysis of a synthesized batch of this compound are expected to be within ±0.4% of these theoretical values, which is the standard for confirming the elemental composition.

Table 1: Theoretical vs. Expected Elemental Analysis Data for C₇H₁₇N₃ This is an interactive table. Click on the headers to sort.

| Element | Atomic Symbol | Theoretical Mass % | Expected Experimental Range % |

|---|---|---|---|

| Carbon | C | 58.69 | 58.29 - 59.09 |

| Hydrogen | H | 11.95 | 11.55 - 12.35 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for assessing the purity of this compound by separating it from any starting materials, by-products, or degradation products. The choice of technique depends on the compound's physicochemical properties, such as volatility and polarity, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile or thermally sensitive compounds. For a polar, basic compound like this compound, a reversed-phase HPLC method is typically employed. nih.govnih.gov

Stationary Phase: A C18 or C8 silica-based column is commonly used.

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (typically acetonitrile (B52724) or methanol) is used for elution. To ensure good peak shape and prevent tailing of the basic amine, an additive like trifluoroacetic acid (TFA) or formic acid is often included in the mobile phase at a low concentration (e.g., 0.1%). nih.gov

Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., ~210 nm) may be possible but could lack sensitivity. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often more suitable for accurate quantification. Quantitative analysis by HPLC with a Diode-Array Detector (DAD) has been successfully used for other piperazine derivatives. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given that this compound has a defined boiling point, GC is a highly suitable method for its purity analysis. hakon-art.comresearchgate.net

Stationary Phase: A capillary column with a polar stationary phase is required to effectively resolve the polar amine. Columns like those with a polyethylene (B3416737) glycol (wax-type) phase or specialized amine-specific phases are preferred to prevent peak tailing and ensure good resolution. researchgate.net

Injection: A split/splitless injector is used to introduce the sample, with the temperature set high enough to ensure rapid volatilization without thermal degradation.

Detection: A Flame Ionization Detector (FID) is the standard for quantitative analysis of organic compounds, offering high sensitivity and a wide linear range. For identification purposes, GC can be coupled with a mass spectrometer (GC-MS). rsc.orgnih.gov In some applications, a nitrogen-selective detector (NPD) can be used for enhanced sensitivity and selectivity for nitrogen-containing compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the definitive technique for both identification and quantification. nih.govmdpi.com An LC-MS method for this compound would provide not only its retention time but also its mass-to-charge ratio (m/z), confirming its identity with high confidence. The expected protonated molecule [M+H]⁺ would have an m/z of 144.15. This technique is exceptionally useful for detecting and identifying trace-level impurities by their unique molecular weights, even if they co-elute with the main peak. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. waters.comthermofisher.com The application of UPLC for the purity assessment of this compound would follow the same principles as HPLC (reversed-phase, acidic mobile phase modifier) but would allow for more efficient separation of closely related impurities in a fraction of the time. acs.org This high-throughput capability is particularly valuable in process development and quality control environments.

Table 2: Summary of Chromatographic Techniques This is an interactive table. Click on the headers to sort.

| Technique | Principle | Typical Column/Stationary Phase | Common Detector(s) | Key Advantage |

|---|---|---|---|---|

| HPLC | Separation based on polarity in liquid phase | C18 or C8 Silica | UV, ELSD, CAD | Versatile for non-volatile compounds |

| GC | Separation based on volatility in gas phase | Polar capillary (e.g., Wax, Amine-specific) | FID, MS, NPD | High resolution for volatile compounds |

| LC-MS | HPLC separation with mass-based detection | C18 or C8 Silica | Mass Spectrometer (MS) | Confirms identity and purity simultaneously |

| UPLC | High-pressure HPLC with small particles | Sub-2 µm C18 or C8 | UV, MS | Faster analysis and higher resolution |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, conformational geometry, and intermolecular interactions within the crystal lattice. beilstein-journals.org

For this compound, which is often a liquid at room temperature, an XRD study would first require the formation of a suitable single crystal. tcichemicals.com This is typically achieved by forming a solid salt with an appropriate acid (e.g., hydrochloride or tartrate) and crystallizing it from a suitable solvent system.

The resulting structural data would definitively confirm the connectivity of the atoms and reveal the preferred conformation of the piperazine ring (typically a chair conformation) and the orientation of the methyl and aminoethyl substituents. nih.govresearchgate.net While XRD has been successfully used to elucidate the structures of many other N,N'-substituted piperazine derivatives, publicly available single-crystal XRD data for this compound itself is not widespread. beilstein-journals.orgbeilstein-journals.org Nevertheless, the technique remains the gold standard for absolute structural proof in the solid phase.

Computational Chemistry and Modeling of 2 4 Methylpiperazin 1 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2-(4-Methylpiperazin-1-yl)ethanamine. These computational methods provide insights into molecular properties that are difficult to determine experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to optimize the molecular geometry of this compound, determining its most stable conformation. These calculations are also foundational for analyzing vibrational spectra, which helps in the interpretation of experimental data from techniques like FTIR and FT-Raman spectroscopy. nih.gov

For derivatives and related structures, DFT is used to model ground state processes and understand molecular stability and reactivity. nih.govmdpi.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results that correlate well with experimental findings for similar piperazine-containing molecules. nih.gov These theoretical calculations can predict various electronic properties, including dipole moment, polarizability, and hyperpolarizability, offering a comprehensive electronic profile of the molecule. nih.gov

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. mdpi.comresearchgate.net The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, highlighting regions prone to nucleophilic attack. mdpi.comresearchgate.net

For molecules similar to this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the piperazine (B1678402) ring and the amino group. nih.govresearchgate.net The LUMO, conversely, is often distributed across the molecular skeleton. researchgate.net The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. mdpi.com These parameters are essential for understanding the molecule's electronic properties and potential interactions. nih.gov

| Quantum Chemical Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability of the molecule. A higher value suggests a better electron donor. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability. A lower value suggests a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The difference in energy between the LUMO and HOMO. mdpi.com | A large energy gap suggests high chemical stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.com |

| Ionization Potential (I ≈ -EHOMO) | The minimum energy required to remove an electron from the molecule. materialsciencejournal.org | A lower ionization potential points to a higher reactivity as a nucleophile. materialsciencejournal.org |

| Electron Affinity (A ≈ -ELUMO) | The energy released when an electron is added to the molecule. materialsciencejournal.org | A higher electron affinity indicates a greater ability to accept an electron, suggesting higher reactivity with nucleophiles. materialsciencejournal.org |

| Chemical Hardness (η = (I-A)/2) | Resistance of a molecule to change its electron configuration. materialsciencejournal.org | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular interactions within a molecule. nih.govwikipedia.org It provides a detailed picture of the Lewis-like bonding pattern, including lone pairs and delocalization effects. nih.govwisc.edu For this compound, NBO analysis can quantify the electron density on each atom (atomic charges), revealing the most nucleophilic and electrophilic sites. nih.gov

| Donor NBO | Acceptor NBO | Interaction Energy (E(2)) (kcal/mol) | Type of Interaction | Significance |

|---|---|---|---|---|

| LP(1) N8 | σ(C2-C3) | High | n → σ | Indicates delocalization of the nitrogen lone pair, contributing to the stability of the piperazine ring. |

| LP(1) N10 | σ(C6-C7) | Moderate | n → σ | Stabilizing interaction involving the second piperazine nitrogen. |

| σ(C-H) | σ(C-N) | Low | σ → σ | Represents hyperconjugation from C-H bonds to adjacent C-N antibonding orbitals. |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This technique is crucial for understanding the potential biological activity of compounds like this compound by modeling its interaction with specific protein targets. nih.gov The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity or free energy of binding. researchgate.netd-nb.info

For derivatives of this compound, docking studies have demonstrated that the piperazine moiety often plays a key role in forming interactions within the binding pocket of a receptor. nih.govsemanticscholar.org The nitrogen atoms can act as hydrogen bond acceptors, while the ethylamine (B1201723) side chain can form hydrogen bonds or electrostatic interactions. The methyl group on the piperazine ring can engage in hydrophobic interactions. The results of docking studies, often presented as a docking score, help to identify promising compounds that may act as inhibitors or modulators of a specific protein target. nih.govd-nb.info

| Structural Moiety of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues | Significance in Binding |

|---|---|---|---|

| Piperazine Nitrogen Atoms | Hydrogen Bond Acceptor | Asp, Glu, Ser, Thr | Crucial for anchoring the ligand in the binding site. |

| Primary Amine (Ethylamine chain) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Gln, Asn | Provides additional specificity and binding energy. |

| Methyl Group | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile | Contributes to binding affinity through non-polar interactions. |

| Piperazine Ring (Chair conformation) | Hydrophobic/Shape Complementarity | Phe, Tyr, Trp | Fits into hydrophobic pockets, enhancing overall binding. |

Pharmacophore Modeling and Structure-Activity Relationship (SAR)

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov For this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors (the nitrogen atoms), a positive ionizable feature (the primary amine), and hydrophobic centers. nih.gov

Structure-Activity Relationship (SAR) studies analyze how modifications to a molecule's structure affect its biological activity. scirp.orgnih.gov For piperazine derivatives, SAR studies reveal key insights:

The Piperazine Ring: This core scaffold is often critical for activity, with its nitrogen atoms serving as key interaction points. mdpi.com Its conformation can influence how the molecule fits into a receptor.

The Ethylamine Side Chain: The length and flexibility of this linker are important. Altering its length can change the distance between key pharmacophoric features, impacting binding affinity.

The N-Methyl Group: This group can influence solubility and lipophilicity. Replacing it with other alkyl or aryl groups can significantly alter activity, often by introducing new hydrophobic or steric interactions.

By understanding these relationships, medicinal chemists can rationally design new derivatives with improved potency and selectivity. nih.gov

| Structural Component | Pharmacophoric Feature | Observed/Predicted Contribution to Activity |

|---|---|---|

| Primary Amine (-NH2) | Hydrogen Bond Donor/Acceptor, Positive Ionizable | Forms key electrostatic and hydrogen bond interactions with the receptor. Protonation at physiological pH can be critical for binding. |

| Piperazine Nitrogens | Hydrogen Bond Acceptors | Essential for anchoring the molecule in the binding site. The tertiary amine (N-methylated) has different basicity and interaction potential than the other nitrogen. |

| N-Methyl Group (-CH3) | Hydrophobic Feature | Contributes to hydrophobic interactions and can influence the molecule's overall solubility and metabolic stability. |

| Ethyl Linker (-CH2-CH2-) | Spacer | Provides the correct distance and orientation between the piperazine ring and the terminal amine group for optimal receptor fit. |

Prediction of Physicochemical Parameters Relevant to Biological Systems

Computational tools are widely used to predict the physicochemical properties of molecules, which are crucial for determining their drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For this compound and its analogs, these predictions provide valuable early-stage information.

Key predicted parameters include molecular weight, lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors. These properties are often evaluated against frameworks like Lipinski's Rule of Five to assess oral bioavailability. For instance, the piperazine moiety generally enhances aqueous solubility compared to more lipophilic rings like piperidine (B6355638). Computational models can also predict more complex properties such as blood-brain barrier (BBB) penetration, which is critical for compounds targeting the central nervous system.

| Property | Predicted Value/Range | Significance in a Biological Context |

|---|---|---|

| Molecular Weight | 143.23 g/mol tcichemicals.com | Falls within the typical range for small molecule drugs. |

| logP (Lipophilicity) | -0.7 to +1.0 | Indicates relatively low lipophilicity and high hydrophilicity, affecting absorption and distribution. |

| logS (Aqueous Solubility) | High | The presence of multiple nitrogen atoms enhances solubility in water. |

| Hydrogen Bond Donors | 1 (from -NH2) | Contributes to interactions with biological targets and water solubility. |

| Hydrogen Bond Acceptors | 3 (from nitrogens) | Influences solubility and the ability to form hydrogen bonds with receptors. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be moderate to low | The molecule's polarity may limit its ability to cross the BBB via passive diffusion. |

Applications in Medicinal Chemistry and Biological Research

Drug Discovery and Development

The versatility of the 2-(4-Methylpiperazin-1-yl)ethanamine scaffold has positioned it as a cornerstone in the development of new therapeutic agents across various disease categories.

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals. Its bifunctional nature, containing both a secondary and a primary amine, allows for sequential chemical modifications, enabling the construction of more complex drug candidates. The piperazine (B1678402) moiety is a common feature in many biologically active compounds, and this specific reagent provides a readily available source for incorporating this structure. It is classified as a building block in chemical synthesis, particularly for creating heterocyclic compounds. tcichemicals.com

The piperazine nucleus is a well-established pharmacophore in neuropharmacology. Researchers have designed and synthesized novel piperazine-derived compounds for the potential treatment of neurodegenerative diseases like Alzheimer's. nih.gov Studies on related amido-piperizine compounds have shown neuroprotective properties against excitotoxicity and oxidative stress in cortical cultures. nih.gov Furthermore, certain derivatives have demonstrated the potential to induce neurite outgrowth, suggesting a role in central nervous system repair and regeneration. nih.gov The ability of such compounds to penetrate the blood-brain barrier is a critical factor in their development as treatments for conditions like stroke or other neurodegenerative disorders. nih.gov

The structural framework of this compound is relevant to the development of antidepressant and antipsychotic medications. Many existing drugs in these classes function by interacting with neurotransmitter systems, such as serotonin, dopamine (B1211576), and norepinephrine. nih.gov Antipsychotics and antidepressants often achieve their effects by blocking specific receptors, including serotonin (5HT2), histamine (B1213489) (H1), and dopamine (DA) receptors. nih.gov The piperazine structure is a key component in several successful antipsychotic drugs, such as olanzapine and clozapine. wikipedia.org The development of new agents often involves modifying core structures like piperazine to optimize receptor binding and therapeutic effects while managing side-effect profiles. wikipedia.orgnih.gov

In the search for new treatments to combat drug-resistant malaria, the 4-aminoquinoline scaffold, found in drugs like chloroquine, remains a critical starting point. nih.gov A successful strategy for developing new antimalarial drugs is the "molecular hybridization" approach, which involves combining two or more pharmacophores into a single molecule. mdpi.comrsc.org The aminoethylpiperazine moiety, as found in this compound, can be used as a side chain that is attached to the core 4-aminoquinoline structure. researchgate.net This approach aims to create hybrid compounds with enhanced efficacy against resistant strains of the malaria parasite, Plasmodium falciparum. nih.govmdpi.com

Derivatives incorporating the 4-methylpiperazin-1-yl structure have been synthesized and evaluated for their potential as anticancer agents. In one study, new 1,2,4-triazole (B32235) derivatives containing this moiety were created. researchgate.net Certain compounds from this series demonstrated strong antiproliferative effects against HeLa human cervical cancer cells. researchgate.net This line of research highlights the utility of the this compound scaffold in designing novel compounds for cancer therapy.

Table 1: Anticancer Activity of 4-Methylpiperazin-1-yl Derivatives

| Compound | Target Cell Line | Activity Level |

| Derivative 6d | HeLa (Cervical Cancer) | Intermediate |

| Derivative 6e | HeLa (Cervical Cancer) | Intermediate |

This table summarizes the reported anticancer activity of specific synthesized derivatives containing the 4-methylpiperazin-1-yl moiety. researchgate.net

DNA topoisomerases are essential enzymes for cell proliferation and are established targets for anticancer drugs. mdpi.comnews-medical.net Inhibitors of DNA topoisomerase I (Top1) work by stabilizing the complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. mdpi.comnih.gov Fungal metabolites with a diketopiperazine structure have been identified as inhibitors of mammalian DNA topoisomerase I. nih.gov More targeted research has focused on designing indenoisoquinoline-based molecules as dual inhibitors of both Top1 and Tyrosyl-DNA phosphodiesterase I (TDP1), another key enzyme in DNA repair. acs.org Studies have shown that modifying the indenoisoquinoline structure at the 2-position with side chains ending in amino substituents, including those containing a methylpiperazin-1-yl group, can result in promising dual inhibitory activity. acs.org

Table 2: Research into Piperazine Derivatives as Topoisomerase Inhibitors

| Compound Class | Target Enzyme(s) | Research Finding |

| Diketopiperazines | DNA Topoisomerase I | Fungal metabolites with this structure showed inhibitory activity against calf thymus topoisomerase I. nih.gov |

| 2-Position Modified Indenoisoquinolines | Topoisomerase I (Top1), Tyrosyl-DNA phosphodiesterase I (TDP1) | Derivatives with three-carbon side chains ending in amino substituents (like methylpiperazin-1-yl) showed promising dual inhibitory activity. acs.org |

This table outlines research investigating compounds containing piperazine or related structures for their ability to inhibit DNA topoisomerase I.

RNA Polymerase I Inhibitor Research

While direct studies on this compound as an RNA Polymerase I (Pol I) inhibitor are not extensively documented in publicly available literature, derivatives incorporating this moiety have been explored in the context of anticancer research. Upregulation of Pol I-mediated transcription of ribosomal RNA (rRNA) is a hallmark of many cancer cells, making Pol I an attractive therapeutic target.

Research into novel anticancer agents has led to the synthesis of complex heterocyclic compounds that feature the this compound side chain. For instance, certain pyrido[2,3-d]pyrimidine derivatives incorporating this moiety have been investigated for their antiproliferative activities. While the primary mechanism of action for these specific derivatives may vary, the broader class of quinazoline (B50416) and related heterocyclic compounds has been a source of RNA Polymerase I inhibitors. The development of selective Pol I inhibitors, such as CX-5461, highlights the therapeutic potential of targeting rRNA synthesis in oncology. The inclusion of the N-methylpiperazine group in various small molecule inhibitors is often aimed at improving physicochemical properties such as solubility and the ability to cross cell membranes.

5-HT3 Receptor Ligand Design

The this compound structure is of significant interest in the design of ligands for the 5-HT3 receptor, a ligand-gated ion channel involved in physiological processes such as emesis and gut motility. The N-methylpiperazine group is a key pharmacophoric element in many 5-HT3 receptor antagonists.

Structure-activity relationship (SAR) studies on various chemical scaffolds have consistently shown that the N-methylpiperazine moiety contributes favorably to high-affinity binding at the 5-HT3 receptor. For example, in the development of potent quinazoline-based 5-HT3 receptor ligands, the substitution with an N-methylpiperazine group at a specific position resulted in a significant increase in binding affinity. acs.orgnih.gov The basic nitrogen of the piperazine is believed to form a crucial ionic interaction with an acidic residue in the receptor's binding pocket.

Biochemical and Pharmacological Investigations

The pharmacological profile of compounds containing the this compound scaffold is diverse, reflecting the ability of the piperazine ring to interact with multiple biological targets, particularly within the central nervous system.

Studies on Neurotransmitter Systems and Mechanisms of Action

Piperazine derivatives are well-known for their interactions with various neurotransmitter systems, including the serotonergic, dopaminergic, and adrenergic systems. The specific substitution on the piperazine ring significantly influences the receptor binding profile and the resulting pharmacological effects. While specific mechanistic studies on this compound are limited, the broader class of arylpiperazines has been extensively studied.

Compounds incorporating the N-methylpiperazine moiety often exhibit activity at serotonin and dopamine receptors. Their mechanism of action can range from receptor agonism, partial agonism, to antagonism, depending on the other structural features of the molecule. For example, many atypical antipsychotics and antidepressants feature a piperazine ring that interacts with D2 and various 5-HT receptors. The ethylamine (B1201723) side chain of the title compound can also be a critical component for interaction with monoamine transporters or receptors.

Receptor Binding Affinity Studies (Serotonin, Dopamine, Opioid)

The binding affinity of derivatives of this compound to various G-protein coupled receptors (GPCRs) has been a subject of investigation, particularly for serotonin and dopamine receptors. The N-methylpiperazine moiety is a common feature in many ligands targeting these receptors.

Serotonin Receptors: Arylpiperazine derivatives containing the N-methylpiperazine core have shown significant affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3. researchgate.netuniba.itnih.gov The affinity is highly dependent on the nature of the aryl group and the linker connecting it to the piperazine ring. For instance, certain 1,3,5-triazine-methylpiperazine derivatives have demonstrated high affinity for the 5-HT6 receptor. researchgate.net

Dopamine Receptors: Similarly, N-phenylpiperazine analogs have been evaluated for their binding affinity to dopamine receptor subtypes, particularly D2 and D3. mdpi.comnih.govresearchgate.net The selectivity for D2 versus D3 receptors can be modulated by substitutions on the phenyl ring and the piperazine moiety.

Opioid Receptors: While less common, some piperazine-containing compounds have been investigated for their affinity to opioid receptors. For example, certain 4-substituted piperidine (B6355638) and piperazine compounds have been shown to exhibit balanced, low nanomolar binding affinity for the mu (µ) and delta (δ) opioid receptors.

Below is a table summarizing the binding affinities of some representative piperazine derivatives at various receptors. It is important to note that these are not data for this compound itself, but for structurally related compounds.

| Compound Class | Receptor Subtype | Ki (nM) | Reference |

| 1,3,5-Triazine-methylpiperazine derivative | 5-HT6 | 11 | researchgate.net |

| Arylpiperazine derivative | 5-HT1A | 1.1 | nih.gov |

| Arylpiperazine derivative | D2 | 124 | nih.gov |

| Arylpiperazine derivative | D3 | 86 | nih.gov |

| N-phenylpiperazine analog | D3 | 1.4 | mdpi.com |

Enzyme Inhibition Potential

The this compound scaffold has been incorporated into molecules designed as enzyme inhibitors. The chemical properties of the piperazine and ethylamine moieties can be exploited to interact with the active sites of various enzymes.

For example, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, which can be synthesized from precursors related to the title compound, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Some of these derivatives showed potent, nanomolar inhibition of the tumor-associated hCA IX and XII isoforms, while being less active against the cytosolic isoforms I and II.

Furthermore, the piperazine scaffold is present in some inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease. The design of these inhibitors often involves connecting the piperazine moiety to other chemical groups that can interact with the catalytic or peripheral anionic site of the enzyme.

In Vitro Biological Activity Assays

Derivatives of this compound have been evaluated in a variety of in vitro biological activity assays to determine their potential therapeutic applications. These assays often assess activities such as cytotoxicity against cancer cell lines and antimicrobial effects.

Antimicrobial Activity: The piperazine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, certain benzimidazole derivatives containing a 4-methylpiperazin-1-ylcarbonyl moiety have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov

The following table provides examples of the in vitro biological activity of some derivatives.

| Compound Class | Assay Type | Cell Line / Organism | Activity (IC50 / MIC) | Reference |

| Benzimidazole derivative | Antibacterial | Staphylococcus aureus | MIC: 6.25 µg/mL | nih.gov |

| Benzimidazole derivative | Antifungal | Various fungal species | MIC: 3.12 µg/mL | nih.gov |

| N,N′-bis(1,3,4-thiadiazole) derivative | Antibacterial | S. aureus | MIC: 16 µg/mL | mdpi.com |

Cytotoxicity Profiling against Cell Lines (Tumor and Non-Tumor)

A variety of heterocyclic compounds based on piperazine and similar structures have been evaluated for their cytotoxic effects against numerous cancer cell lines. Research has demonstrated that these compounds can inhibit tumor growth and trigger apoptosis in cancerous cells.

For instance, certain novel piperazin-2-one-based aminophosphonates have shown significant cytotoxic activity. Two compounds, in particular, one featuring a TADDOL-derived substituent and another with a trifluoromethyl group, demonstrated a notable impact on the viability of multiple cell lines. The cytotoxic effects were evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HUH7, AKH12), medulloblastoma (DAOY, D283, D425), glioblastoma (UW228-2, U251), and non-malignant human umbilical vein endothelial cells (HUVECs) which served as a control.

Furthermore, platinum(II) complexes incorporating derivatives of (1-methyl-1H-imidazol-2-yl)-methanamine have also been characterized. One such complex, Pt-4a, exhibited potent cytotoxic effects, particularly against the NCI-H460 non-small-cell lung cancer cell line, with comparable potency to the established chemotherapy drug cisplatin. Its cytotoxic activity was also notable against colorectal cancer cells HCT-15 and HCT-116.

Interactive Data Table: Cytotoxicity of Piperazine Derivatives and Related Compounds

| Compound Class | Cell Line | Cell Type | Effect |

| Piperazin-2-one Aminophosphonates | HUH7 | Hepatocellular Carcinoma | Reduced cell viability below TD50 at 50 µM |

| Piperazin-2-one Aminophosphonates | AKH12 | Hepatocellular Carcinoma | Reduced cell viability below TD50 at 50 µM |

| Piperazin-2-one Aminophosphonates | HUVEC | Non-malignant Endothelial | Used as control |

| Pt(II) Complex (Pt-4a) | NCI-H460 | Non-Small-Cell Lung Cancer | EC50 of 172.7 µM |

| Pt(II) Complex (Pt-4a) | HCT-15 | Colorectal Cancer | Comparable cytotoxicity to cisplatin |

| Pt(II) Complex (Pt-4a) | HCT-116 | Colorectal Cancer | Comparable cytotoxicity to cisplatin |

| Cisplatin (Reference) | NCI-H460 | Non-Small-Cell Lung Cancer | EC50 of 78.3 µM |

Antiparasitic Activity Assessment

The piperazine moiety is a key structural feature in the development of antiparasitic agents. A series of chloroquine hybrids, which incorporate a piperazine-like chain, have been synthesized and evaluated for their activity against malaria and leishmaniasis. These compounds were specifically tested for their ability to inhibit β-hematin formation, a crucial process for the survival of the malaria parasite.

The synthesized 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated significant inhibition of heme crystallization, with IC50 values below 10 µM, comparable to that of chloroquine. In vivo studies against Plasmodium berghei showed that certain derivatives could prolong the survival time of infected mice.

Selected compounds from this series were also assessed for their efficacy against Leishmania mexicana, the parasite responsible for cutaneous leishmaniasis. The results indicated a potent leishmanicidal effect against the promastigote stage of the parasite, with IC50 values under 10 µM. Further investigation into the mechanism of action suggested that these compounds induce a collapse of the parasite's mitochondrial electrochemical membrane potential.

Interactive Data Table: Antiparasitic Activity of Chloroquine-Piperazine Analogs

| Parasite | Compound | Measurement | Result |

| Plasmodium species | Chloroquine-Benzoate Hybrids | IC50 (β-hematin inhibition) | < 10 µM |

| Leishmania mexicana | Compound 4b | IC50 (promastigotes) | < 10 µM |

| Leishmania mexicana | Compound 4c | IC50 (promastigotes) | < 10 µM |

| Leishmania mexicana | Compound 4e | IC50 (promastigotes) | < 10 µM |

Investigation of Apoptosis and DNA Damage Mechanisms

Research into dispiropiperazine derivatives has uncovered significant anti-proliferative properties mediated by the induction of DNA damage and programmed cell death. One specific derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), has been shown to possess anti-proliferative activity against a range of human cancer cell lines.

The mechanism of action for SPOPP-3 involves several key cellular events:

DNA Damage: The compound induces an early DNA damage event.

Cell Cycle Arrest: Following DNA damage, the cell cycle is arrested at the G2/M phase.

Induction of Cell Death: The compound ultimately leads to cell death through both apoptosis and necrosis.

Mitotic Disruption: It has also been observed to disrupt the normal positioning of the mitotic spindle.

Similarly, platinum(II) complexes containing ligands related to the this compound structure have been found to exert their cytotoxic effects by interacting directly with nuclear DNA. These complexes can induce the expression of key proteins involved in the DNA damage response and apoptosis, such as p53 and p21(Waf), mimicking the mechanism of established DNA-damaging agents like cisplatin.

Ferroptosis Induction Research

Ferroptosis is a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation. Triggering this pathway is being explored as a promising anti-cancer strategy, particularly for therapy-resistant cancers. Certain compounds containing the piperazine moiety have been identified as inducers of ferroptosis.

One study identified a compound, referred to as "compound 4," that effectively induces ferroptosis in NCI-H522 cancer cells. The induction of this cell death pathway was confirmed by several key observations:

Increased Reactive Oxygen Species (ROS): Exposure of cells to the compound led to a significant elevation of ROS.

Lipid Peroxidation: The compound was shown to cause lipid oxidation, a hallmark of ferroptosis.

Inhibition by Scavengers: The effects of the compound were blocked by antioxidants such as β-mercaptoethanol and the lipid ROS scavenger liproxstatin, confirming the oxidative nature of the cell death.

This mode of action is distinct from apoptosis and relies on the accumulation of toxic lipid peroxides. The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. Compounds that inhibit GPX4 are potent inducers of ferroptosis, highlighting a key molecular target for this therapeutic strategy.

Applications in Advanced Materials Science

The chemical properties of the piperazine ring, including its ability to act as a linker and modulate physicochemical characteristics, have led to its use in materials science.

Development of Polymers and Coatings with Specific Functional Properties